3-(1H-1,3-benzodiazol-1-ylmethyl)-N'-hydroxybenzene-1-carboximidamide
Overview
Description
3-(1H-1,3-benzodiazol-1-ylmethyl)-N’-hydroxybenzene-1-carboximidamide is a complex organic compound that features a benzimidazole moiety linked to a hydroxybenzene carboximidamide group
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which include benzimidazole derivatives, have a broad range of biological activities . They can interact with various targets, including enzymes and receptors, leading to diverse therapeutic effects .
Mode of Action
The interaction of imidazole-containing compounds with their targets often involves binding to an active site, leading to modulation of the target’s function .
Biochemical Pathways
Imidazole-containing compounds are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
The effects would be expected to reflect the compound’s interaction with its targets and its influence on biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,3-benzodiazol-1-ylmethyl)-N’-hydroxybenzene-1-carboximidamide typically involves the following steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Linking Benzimidazole to Benzene Carboximidamide: The benzimidazole derivative is then reacted with a benzene carboximidamide precursor under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,3-benzodiazol-1-ylmethyl)-N’-hydroxybenzene-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
3-(1H-1,3-benzodiazol-1-ylmethyl)-N’-hydroxybenzene-1-carboximidamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler compound with similar structural features but lacking the hydroxybenzene carboximidamide group.
Imidazole: Another related compound with a five-membered ring containing two nitrogen atoms.
Uniqueness
3-(1H-1,3-benzodiazol-1-ylmethyl)-N’-hydroxybenzene-1-carboximidamide is unique due to the presence of both the benzimidazole and hydroxybenzene carboximidamide groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to simpler analogs .
Biological Activity
3-(1H-1,3-benzodiazol-1-ylmethyl)-N'-hydroxybenzene-1-carboximidamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.
Chemical Structure and Properties
The compound features a benzimidazole moiety linked to a hydroxybenzene carboximidamide group , which contributes to its diverse biological activities. The molecular formula is with a molecular weight of approximately 270.30 g/mol .
The biological activity of this compound can be attributed to its interaction with various molecular targets, primarily through the following mechanisms:
- Enzyme Inhibition : The compound is known to inhibit specific enzymes involved in cellular processes, such as those regulating cell proliferation and apoptosis. This suggests potential anticancer properties .
- Receptor Binding : It may also bind to various receptors, modulating their activity and influencing downstream signaling pathways.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
- In Vitro Studies : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of breast and prostate cancer cells through apoptosis induction .
- Mechanistic Insights : The compound's ability to inhibit key signaling pathways involved in tumor growth has been documented. For example, it may interfere with the PI3K/Akt pathway, crucial for cancer cell survival and proliferation .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties:
- Broad-Spectrum Efficacy : Preliminary studies suggest effectiveness against a range of bacterial strains, indicating its potential as an antimicrobial agent. This is particularly relevant in light of rising antibiotic resistance.
Study 1: Anticancer Efficacy
A detailed study evaluated the effects of the compound on human breast cancer cell lines (MCF-7). The results showed that treatment with 10 µM of the compound led to a significant reduction in cell viability (around 70% compared to control) after 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its role as an apoptosis inducer.
Study 2: Antimicrobial Properties
In another study focusing on its antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent.
Research Applications
The compound's unique properties make it suitable for various research applications:
- Drug Development : Its potential as a lead candidate for developing new anticancer and antimicrobial drugs is being explored extensively in medicinal chemistry .
- Chemical Synthesis : It serves as an intermediate in synthesizing more complex organic molecules, facilitating advancements in organic synthesis methodologies.
Properties
IUPAC Name |
3-(benzimidazol-1-ylmethyl)-N'-hydroxybenzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c16-15(18-20)12-5-3-4-11(8-12)9-19-10-17-13-6-1-2-7-14(13)19/h1-8,10,20H,9H2,(H2,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCDHVZSESNVIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC3=CC(=CC=C3)C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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